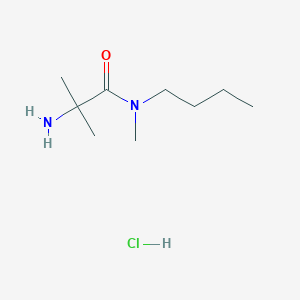
(5-((四氢-2H-吡喃-4-基)氧基)吡啶-3-基)硼酸
描述
5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid, also known by its CAS Number 1103862-08-3, is a boronic acid derivative . It has a molecular weight of 223.04 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2 . This code provides a specific description of the molecule’s structure. Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions .科学研究应用
抗炎化合物合成
该化合物用于合成抗炎剂。四氢吡喃部分的存在对创建药理活性分子具有重要意义。 例如,它已被用于合成具有抗炎特性的 5-(四氢-4-苯基-2H-吡喃-4-基)-4H-1,2,4-三唑-3-硫醇 .
抗菌剂的开发
四氢吡喃核心是许多具有不同生物活性的物质的常见特征。 已知由类似于 5-(四氢-2H-吡喃-4-基氧基)吡啶-3-基硼酸的化合物合成的 1,2,4-三唑衍生物具有抗菌特性 .
杂环合成
该化合物是合成各种杂环的前体。 2H-吡喃环是许多天然产物中存在的结构基序,是构建这些结构的关键中间体 .
药物渗透性和溶解度增强
在药物化学中,增强药物候选物的渗透性和溶解度至关重要。 该化合物已参与改善潜在抑制剂类药性质的研究,使其在生物系统中更有效 .
组蛋白脱乙酰酶 (HDAC) 抑制剂合成
组蛋白脱乙酰酶抑制剂是一类在基因表达调控中起关键作用的化合物。 所述化合物可用于合成潜在的 HDAC 抑制剂,有助于开发新的治疗剂 .
有机合成和药物化学中间体
它也被用作有机合成和药物化学的中间体。 例如,它可以通过与 Wittig 试剂反应参与合成细胞生物学测定试剂和各种取代烯烃化合物 .
DNA 损伤检测
据报道,该化合物与碱性凝胶电泳联用时,可改善检测 DNA 中单链断裂 (SSB) 的过程。 这种应用在遗传研究和诊断领域至关重要 .
芳基偶氮吡啶糖苷的绿色合成
最后,它已用于合成新型芳基偶氮吡啶糖苷。 这些化合物通常称为氟芳基偶氮吡啶糖苷,在生物化学和材料科学等各个领域具有潜在的应用 .
安全和危害
生化分析
Biochemical Properties
5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, boronic acids are well-known inhibitors of serine proteases, and 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is no exception. It forms reversible covalent bonds with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its biochemical utility .
Cellular Effects
The effects of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases by 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can lead to alterations in cell signaling pathways that rely on protease activity. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional landscape of the cell. In terms of cellular metabolism, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can impact metabolic pathways by inhibiting key enzymes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound exerts its effects primarily through enzyme inhibition, where it binds to the active site of enzymes and prevents substrate binding. The boronic acid group of the compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. Additionally, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can interact with other biomolecules such as nucleic acids and carbohydrates, further influencing their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under harsh conditions. Long-term studies have shown that 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation. The extent of these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical activity .
Metabolic Pathways
5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the flow of metabolites and the overall metabolic state of the cell. Additionally, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid can interact with cofactors such as NAD+ and ATP, further influencing metabolic processes .
Transport and Distribution
Within cells and tissues, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters or passive diffusion, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid within cells can influence its activity and function, as well as its overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-ylboronic acid may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modulate enzyme activity and metabolic processes .
属性
IUPAC Name |
[5-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)8-5-10(7-12-6-8)16-9-1-3-15-4-2-9/h5-7,9,13-14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIQAYCWHTUVJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726092 | |
| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1103862-08-3 | |
| Record name | {5-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


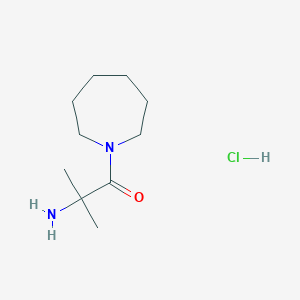

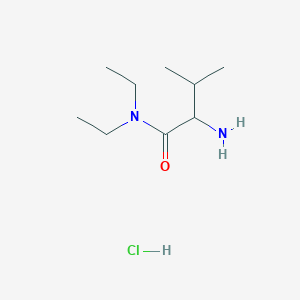
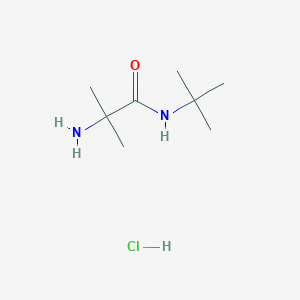
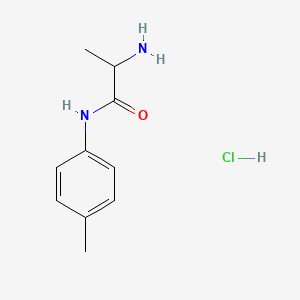
![Tert-butyl 1,8-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B1528879.png)
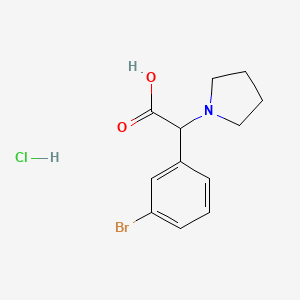
![3-[4-Bromo-2-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1528882.png)
![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinyl ether hydrochloride](/img/structure/B1528883.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1528884.png)

